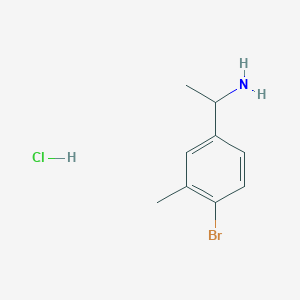

1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl

Description

1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride (C₉H₁₃BrClN, MW 250.56 g/mol) is a chiral primary amine featuring a brominated and methyl-substituted aromatic ring. It serves as a versatile small-molecule scaffold in medicinal chemistry, particularly for developing ligands targeting trace amine-associated receptors (TAARs) and other neurological targets . Its synthesis typically involves lithium-halogen exchange reactions or reductive amination, similar to other phenyl-ethylamine derivatives . The compound’s 4-bromo-3-methylphenyl moiety enhances lipophilicity and steric bulk compared to simpler para-substituted analogs, influencing its pharmacokinetic and binding properties .

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQFKYGGAVQXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride can be synthesized through several methods, including:

Reductive amination: This involves the reaction of 4-bromo-3-methylacetophenone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

Grignard reaction: The Grignard reagent, prepared from 4-bromo-3-methylbenzene, reacts with ethyl magnesium bromide followed by hydrolysis and acidification to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes. The reaction is carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its amine form or other reduced derivatives.

Substitution: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and strong bases can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

Reduction: Primary amines and other reduced derivatives.

Substitution: Iodobenzene derivatives and other substituted products.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is similar to other brominated phenethylamines, such as 1-(3-bromo-4-methylphenyl)ethan-1-amine and 1-(4-bromo-2-methylphenyl)ethan-1-amine. its unique substitution pattern on the benzene ring gives it distinct chemical and biological properties. The presence of the methyl group at the 3-position enhances its reactivity and stability compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenethylamine Derivatives

The target compound belongs to a broader class of halogenated phenethylamines. Key analogs include:

Key Findings :

- The 3-methyl group in the target compound reduces crystallinity compared to Br-MBA, enhancing solubility in organic solvents .

- Halogen size (Br > Cl > F) correlates with van der Waals interactions in material science applications; bromine improves layer stability in perovskites .

- Methyl substitution at the 3-position may hinder metabolic degradation, extending half-life in biological systems .

Substituted Phenyl Ethylamines with Heterocycles

Compounds with heterocyclic or extended aromatic systems exhibit distinct pharmacological profiles:

Key Findings :

- The triazole-containing analog () shows high TAAR1 affinity due to additional hydrogen-bonding sites, unlike the target compound’s simpler structure.

- 25B-NBOMe’s methoxy and benzyl groups confer potent serotonergic activity, highlighting how bulky substituents can shift receptor selectivity .

Chiral Primary Amines

Chirality significantly impacts biological activity. The target compound’s (S)-enantiomer is commercially prioritized :

Key Findings :

Biological Activity

1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride, also known as 2-(4-bromo-3-methylphenyl)ethanamine hydrochloride, is a synthetic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C10H14BrClN

- Molecular Weight : Approximately 214.11 g/mol

- Structure : The compound features an ethanamine backbone with a brominated aromatic ring, which enhances its chemical reactivity and biological interactions.

1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride exhibits notable activity in modulating neurotransmitter systems. It is believed to interact with various receptors and enzymes that influence neurotransmission and metabolic pathways. The presence of the bromine atom in the para position and a methyl group in the meta position on the phenyl ring enhances its binding affinity to biological targets, facilitating hydrogen bonding and hydrophobic interactions crucial for receptor engagement.

Pharmacological Effects

Research indicates that this compound may have therapeutic potential in treating neurological disorders and metabolic diseases due to its ability to modulate signaling pathways. Its interactions with neurotransmitter systems suggest possible applications in conditions such as depression, anxiety, and other mood disorders.

Case Studies

- Neurotransmission Modulation : A study highlighted the compound's efficacy in altering dopamine and serotonin levels in animal models, suggesting its potential as an antidepressant or anxiolytic agent. The compound demonstrated a significant increase in serotonin levels while modulating dopamine receptor activity.

- Toxicity Assessment : In toxicity studies involving murine models, 1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride exhibited no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further investigations .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that 1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride had superior binding affinities to certain receptors involved in mood regulation, supporting its candidacy for drug development.

Data Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Bromo-3-methylphenoxy)ethan-1-amine | Contains an ether linkage instead of hydroxyl | Different reactivity due to ether functional group |

| 4-(4-Bromophenyl)-thiazol-2-amine | Contains a thiazole ring | Distinct ring structure affecting biological activity |

| (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL | Substituted phenyl ring with chlorine and fluorine | Potentially different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.